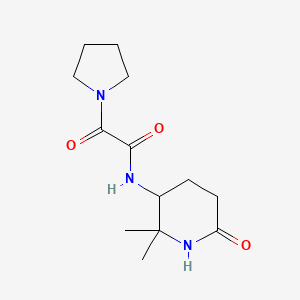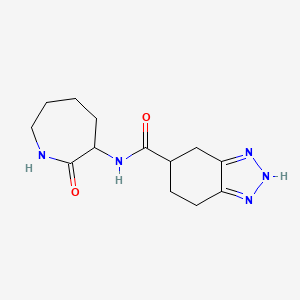
N-(2,2-dimethyl-6-oxopiperidin-3-yl)-2-oxo-2-pyrrolidin-1-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-dimethyl-6-oxopiperidin-3-yl)-2-oxo-2-pyrrolidin-1-ylacetamide is a synthetic organic compound It is characterized by the presence of a piperidinone ring and a pyrrolidinone ring, both of which are functionalized with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethyl-6-oxopiperidin-3-yl)-2-oxo-2-pyrrolidin-1-ylacetamide typically involves the following steps:
Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol, under acidic or basic conditions.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring is usually formed through a similar cyclization reaction, often involving a different precursor.
Coupling of the Rings: The two rings are then coupled together through a condensation reaction, typically using a coupling reagent such as carbodiimide or a similar activating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethyl-6-oxopiperidin-3-yl)-2-oxo-2-pyrrolidin-1-ylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents such as alkyl halides, acyl chlorides, and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2,2-dimethyl-6-oxopiperidin-3-yl)-2-oxo-2-pyrrolidin-1-ylacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2,2-dimethyl-6-oxopiperidin-3-yl)-2-oxo-2-pyrrolidin-1-ylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
N-(2,2-dimethyl-6-oxopiperidin-3-yl)-2-oxo-2-pyrrolidin-1-ylacetamide can be compared with other similar compounds, such as:
- N-(2,2-dimethyl-6-oxopiperidin-3-yl)-3,3-difluorocyclobutane-1-carboxamide
- N-(2,2-dimethyl-6-oxopiperidin-3-yl)-3,4-dihydro-2H-chromene-6-sulfonamide
These compounds share similar structural features but differ in their substituents and functional groups, which can lead to differences in their chemical properties and biological activities
Properties
IUPAC Name |
N-(2,2-dimethyl-6-oxopiperidin-3-yl)-2-oxo-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-13(2)9(5-6-10(17)15-13)14-11(18)12(19)16-7-3-4-8-16/h9H,3-8H2,1-2H3,(H,14,18)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCNUWUUSYWIJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC(=O)N1)NC(=O)C(=O)N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-2-(6-methylpyridin-3-yl)ethanone](/img/structure/B6782802.png)
![3,4-dihydro-2H-chromen-3-yl-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]methanone](/img/structure/B6782817.png)
![2-cyclopropyl-N-[(1-cyclopropyl-2-methylbenzimidazol-5-yl)methyl]-2-pyrrolidin-1-ylacetamide](/img/structure/B6782824.png)
![N-[2-(azepan-1-yl)phenyl]-2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-5-carboxamide](/img/structure/B6782830.png)
![N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-5-carboxamide](/img/structure/B6782832.png)
![1-cyclopropyl-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-6-methyl-4-oxopyridine-3-carboxamide](/img/structure/B6782840.png)
![N-[[1-(1,3-benzodioxol-5-yl)cyclohexyl]methyl]-4-chloro-3-oxo-1,2-thiazole-5-carboxamide](/img/structure/B6782842.png)
![N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-N-methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide](/img/structure/B6782850.png)
![N-(1,1-dioxothiolan-3-yl)-N-(2-methoxyethyl)-2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-5-carboxamide](/img/structure/B6782869.png)
![2-(2-Ethylmorpholin-4-yl)-1-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]butan-1-one](/img/structure/B6782871.png)
![4-chloro-3-oxo-N-[(1-thiophen-2-ylcyclohexyl)methyl]-1,2-thiazole-5-carboxamide](/img/structure/B6782874.png)
![N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-yl-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide](/img/structure/B6782879.png)
![1-cyclopropyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-methyl-4-oxopyridine-3-carboxamide](/img/structure/B6782888.png)

